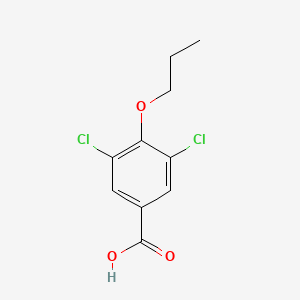

3,5-Dichloro-4-propoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSKTSQBDRLEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372469 | |

| Record name | 3,5-dichloro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41490-09-9 | |

| Record name | 3,5-dichloro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-propoxybenzoic acid is a chemical compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its synthesis involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide provides a comprehensive overview of a reliable synthetic pathway, detailing the underlying chemical principles and offering practical, field-proven insights for its successful preparation.

The synthesis of this compound is logically approached in two primary stages. The first stage involves the preparation of the key intermediate, 3,5-Dichloro-4-hydroxybenzoic acid, through the selective chlorination of a readily available starting material. The second stage focuses on the propylation of the hydroxyl group of this intermediate via a Williamson ether synthesis to yield the final product. This guide will elaborate on each of these stages, providing detailed experimental protocols and discussing the rationale behind the chosen methodologies.

Synthesis Pathway Overview

The overall synthetic route for this compound can be visualized as a two-step process starting from 4-hydroxybenzoic acid.

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid

The initial step in the synthesis is the regioselective chlorination of 4-hydroxybenzoic acid at the 3 and 5 positions. The hydroxyl group is an activating ortho-, para-director, making these positions susceptible to electrophilic substitution. Sulfuryl chloride (SO₂Cl₂) in a suitable solvent like glacial acetic acid is an effective chlorinating agent for this transformation.

Experimental Protocol: Chlorination of 4-Hydroxybenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), suspend 4-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Chlorination: Cool the suspension in an ice bath. Slowly add sulfuryl chloride (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any inorganic byproducts, and dry under vacuum. The crude 3,5-dichloro-4-hydroxybenzoic acid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Stage 2: Synthesis of this compound

The second stage of the synthesis involves the O-alkylation of the phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid with a propyl group. The Williamson ether synthesis is a classic and highly effective method for this transformation.[1][2] This S\N2 reaction involves the nucleophilic attack of the phenoxide ion on an alkyl halide.[1]

Causality Behind Experimental Choices in Williamson Ether Synthesis

-

Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a suitable choice as it is strong enough to deprotonate the phenol but generally will not deprotonate the carboxylic acid, which is less acidic. This chemoselectivity is crucial for the success of the reaction. The use of a stronger base like sodium hydride could also be employed.[3]

-

Choice of Alkylating Agent: A primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is ideal for the S\N2 reaction to minimize the competing elimination reaction.

-

Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is preferred as it can dissolve the reactants and facilitate the S\N2 mechanism.[2]

Experimental Protocol: Propylation of 3,5-Dichloro-4-hydroxybenzoic Acid

-

Reaction Setup: To a solution of 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

-

Alkylation: Stir the mixture at room temperature for 30 minutes, then add 1-bromopropane (1.5 eq) dropwise.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Isolation and Purification: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a white to off-white crystalline solid.

Data Summary

| Parameter | Stage 1: Chlorination | Stage 2: Propylation |

| Starting Material | 4-Hydroxybenzoic Acid | 3,5-Dichloro-4-hydroxybenzoic Acid |

| Key Reagents | Sulfuryl Chloride, Acetic Acid | Potassium Carbonate, 1-Bromopropane, DMF |

| Reaction Type | Electrophilic Aromatic Substitution | Williamson Ether Synthesis (S\N2) |

| Typical Yield | 85-95% | 80-90% |

| Purity (Post-Recrystallization) | >98% | >98% |

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible two-stage process. By carefully controlling the reaction parameters in both the chlorination and the Williamson ether synthesis steps, researchers can obtain the desired product in high yield and purity. The provided protocols and the underlying scientific rationale are intended to equip scientists and professionals in drug development with the necessary knowledge for the successful synthesis of this and structurally related compounds.

References

CAS number 41490-09-9 chemical properties

An In-depth Technical Guide to 4-O-β-D-Galactopyranosyl-D-mannose

A Note on Chemical Identification: The CAS number 41490-09-9 provided for this topic corresponds to 3,5-Dichloro-4-propoxybenzoic acid. However, based on the context of the requested guide for researchers in drug development, it is evident that the intended subject is the disaccharide 4-O-β-D-Galactopyranosyl-D-mannose . This guide will focus on the chemical properties and applications of this biologically significant carbohydrate. The primary CAS number associated with 4-O-β-D-Galactopyranosyl-D-mannopyranose is 20869-27-6 [1].

Introduction

4-O-β-D-Galactopyranosyl-D-mannose is a disaccharide composed of a β-D-galactopyranose unit linked to a D-mannopyranose unit. As an epimer of lactose, this compound and its derivatives are of significant interest in glycobiology and drug development.[1] The unique stereochemistry of the mannose unit, compared to the glucose in lactose, leads to distinct biological activities and interactions, particularly with carbohydrate-binding proteins known as lectins. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers and scientists in the field.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 4-O-β-D-Galactopyranosyl-D-mannose are crucial for its application in experimental settings. These properties dictate its solubility, stability, and suitability for various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| Alternate Names | 2-epi-Lactose | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Appearance | White crystalline particles or powder | [2] |

| Solubility | Soluble in water; insoluble in ethanol, chloroform, or ether. | [2] |

Synthesis of 4-O-β-D-Galactopyranosyl-D-mannose

The synthesis of complex carbohydrates like 4-O-β-D-Galactopyranosyl-D-mannose requires precise control of stereochemistry. Both chemical and enzymatic methods have been developed for its preparation.

Chemical Synthesis: The Koenigs-Knorr Reaction

A classic and versatile method for glycosidic bond formation is the Koenigs-Knorr reaction.[3] This reaction typically involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.[3][4] The stereochemical outcome of the reaction is influenced by the protecting groups on the sugar rings and the reaction conditions.[3]

A general workflow for the synthesis of a disaccharide like 4-O-β-D-Galactopyranosyl-D-mannose using a modified Koenigs-Knorr approach is depicted below.

Caption: Generalized workflow for the chemical synthesis of 4-O-β-D-Galactopyranosyl-D-mannose.

Experimental Protocol: Modified Koenigs-Knorr Synthesis

The following is a representative protocol for the synthesis of a related disaccharide, which illustrates the key steps involved.

-

Preparation of the Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is a common glycosyl donor. It can be prepared from the fully acetylated galactose.

-

Protection of the Glycosyl Acceptor: A suitable derivative of D-mannose with a free hydroxyl group at the C4 position is required. Other hydroxyl groups are protected to prevent side reactions.

-

Condensation: The glycosyl donor and acceptor are dissolved in an appropriate solvent (e.g., dichloromethane). A promoter, such as silver oxide, is added.[5] The reaction can be accelerated by the addition of a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6] The reaction mixture is stirred at room temperature or below for several hours.[5]

-

Workup and Purification of the Protected Disaccharide: The reaction mixture is filtered to remove the silver salts. The filtrate is then washed and concentrated. The resulting protected disaccharide is purified using column chromatography.[7]

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed. For instance, catalytic deacetylation can be achieved using sodium methoxide in methanol.[8]

-

Final Purification: The final product, 4-O-β-D-Galactopyranosyl-D-mannose, is purified by chromatography to yield a high-purity compound.

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to chemical methods, with high regio- and stereoselectivity under mild reaction conditions.[7][9] β-Galactosidases and galactosyltransferases are the key enzymes used for synthesizing galactosides.[10]

β1–4-Galactosyltransferases (β1–4GalTs) catalyze the transfer of galactose from a sugar nucleotide donor, such as UDP-galactose, to an acceptor molecule.[10] While bovine β1–4GalT1 is well-studied, promiscuous bacterial β1–4-galactosyltransferases are also being explored for their ability to use a wider range of acceptor substrates.[10]

Caption: Enzymatic synthesis of 4-O-β-D-Galactopyranosyl-D-mannose.

Applications in Research and Drug Development

The distinct structural features of 4-O-β-D-Galactopyranosyl-D-mannose make it a valuable tool in various research areas.

Interaction with Lectins

Lectins are proteins that bind to specific carbohydrate structures and are involved in numerous biological processes, including cell-cell recognition and immune responses.[11] The mannose unit in 4-O-β-D-Galactopyranosyl-D-mannose makes it a target for mannose-binding lectins.[12] These lectins are widely distributed in plants and are believed to recognize high-mannose type glycans on foreign microorganisms.[12]

The study of the interaction between this disaccharide and various lectins can provide insights into the binding specificities of these proteins. This knowledge is crucial for the development of glycan-based drugs that can modulate lectin activity in pathological conditions. For instance, a related compound was found to be a good inhibitor of Phaseolus vulgaris hemagglutinin.[8]

Metabolic Tracing and Drug Development

Stable isotope-labeled versions of carbohydrates are powerful tools for tracing metabolic pathways in vivo.[13][14] 4-O-β-D-Galactopyranosyl-D-mannose-13C, a ¹³C labeled version of the compound, can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[13]

In the context of drug development, such tracers help in:

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of carbohydrate-based drugs.

-

Target Engagement: Confirming that a drug interacts with its intended metabolic pathway.

-

Disease Modeling: Investigating metabolic dysregulation in diseases like congenital disorders of glycosylation.[14]

Biochemical Reagent

4-O-β-D-Galactopyranosyl-D-mannose is also used as a biochemical reagent in life sciences research.[15] Its availability as a high-purity standard is essential for calibrating analytical instruments and for use in assays to study enzyme kinetics or to screen for inhibitors of carbohydrate-processing enzymes.

Conclusion

4-O-β-D-Galactopyranosyl-D-mannose is a disaccharide with significant potential in biomedical research and drug development. Its unique structure allows for specific interactions with biological targets like lectins, and its synthesis, while challenging, can be achieved through both chemical and enzymatic routes. As our understanding of the glycome deepens, the importance of well-characterized carbohydrate molecules like 4-O-β-D-Galactopyranosyl-D-mannose will undoubtedly continue to grow, paving the way for new diagnostic and therapeutic strategies.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 5. chemtry.in [chemtry.in]

- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of O-beta-D-galactopyranosyl-(1 linked to 4)-O-(2acetamido-2-deoxy-beta-D-glucopyranosyl)-(1 linked to 2)-D-mannose and its interaction with various lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]

- 10. Highly Efficient Chemoenzymatic Synthesis of β1–4-Linked Galactosides with Promiscuous Bacterial β1–4-Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mannose-binding plant lectins: different structural scaffolds for a common sugar-recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

The Multifaceted Biological Activities of Dichlorobenzoic Acid Derivatives: A Technical Guide for Researchers

Abstract

Dichlorobenzoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from established applications in agriculture to promising therapeutic potential in medicine. The strategic placement of two chlorine atoms on the benzoic acid scaffold, coupled with further derivatization, profoundly influences their physicochemical properties and biological targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities of dichlorobenzoic acid derivatives, including their herbicidal, antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for assessing these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their respective fields.

Introduction: The Chemical Versatility of Dichlorobenzoic Acids

Dichlorobenzoic acids are substituted aromatic carboxylic acids with the chemical formula C₇H₄Cl₂O₂. The six constitutional isomers, distinguished by the positions of the two chlorine atoms on the benzene ring (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), exhibit distinct physicochemical properties that dictate their reactivity and biological function.[1] These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The position of the chlorine atoms significantly impacts properties such as acidity (pKa), solubility, and lipophilicity, which in turn govern their interactions with biological macromolecules.[1][2] This inherent variability provides a rich foundation for the rational design of novel bioactive molecules.

Herbicidal Activity: Disrupting Plant Growth and Development

The most well-established biological activity of dichlorobenzoic acid derivatives lies in their application as herbicides.[1] Their primary mechanisms of action involve the disruption of crucial plant physiological processes, most notably auxin transport and chlorophyll biosynthesis.

Auxin Transport Inhibition

Several dichlorobenzoic acid isomers act as potent inhibitors of polar auxin transport, a critical process for plant growth and development.[1] By interfering with the transport of the plant hormone auxin, these compounds disrupt processes such as cell division, elongation, and differentiation, ultimately leading to plant death. A noteworthy structure-activity relationship exists, where the position of the chlorine atoms dictates the molecule's ability to interact with auxin receptors and transport proteins.[1] For instance, 2,3-dichlorobenzoic acid exhibits weak auxin activity by inhibiting the transport of endogenous auxin.[1]

Simplified Model of Dichlorobenzoic Acid (DCBA) Isomers Inhibiting Polar Auxin Transport

Caption: Simplified model of DCBA isomers inhibiting polar auxin transport.

Protoporphyrinogen Oxidase (PPO) Inhibition

Certain dichlorobenzoic acid derivatives, such as 3,5-dichlorobenzoic acid, function as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, resulting in plant cell death.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Dichlorobenzoic acid derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.

Activity Against Multidrug-Resistant Bacteria

Isothiourea derivatives of dichlorobenzoic acid have demonstrated significant antimicrobial activity against a range of MDR bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex, which are particularly problematic in cystic fibrosis patients.[4] For example, S-(3,4-dichlorobenzyl)isothiourea hydrochloride and related compounds have shown potent activity against Gram-negative bacteria.[4][5] Furthermore, some derivatives have exhibited strong activity against Enterobacteriaceae producing NDM-1 carbapenemase and methicillin-resistant Staphylococcus aureus (MRSA).[4]

Structure-Activity Relationship in Antimicrobial Derivatives

Studies on 2-chlorobenzoic acid derivatives have revealed that Schiff's bases are generally more potent antimicrobial agents than their ester counterparts.[6] Quantitative structure-activity relationship (QSAR) studies have indicated that the antimicrobial activities are influenced by topological parameters, highlighting the importance of molecular shape and connectivity.[6] The conjugation of dichlorobenzoic acid with amino acid esters has also been explored, with some derivatives showing improved antimicrobial attributes.[7]

Table 1: Antimicrobial Activity of Selected Dichlorobenzoic Acid Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| Isothiourea derivatives | P. aeruginosa, B. cepacia complex, MRSA | MIC50 = 32 µg/mL for P. aeruginosa | [4] |

| Schiff's bases of 2-chlorobenzoic acid | E. coli | Comparable to Norfloxacin | [6] |

| Benzoic acid amides | B. subtilis, S. aureus | MICs between 1.95 and 7.8 µg/mL | [8] |

Anticancer Activity: Targeting Key Oncogenic Pathways

Dichlorobenzoic acid derivatives have demonstrated promising anticancer potential through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[9] Some dichlorobenzoic acid derivatives, often in the form of metal complexes, have been shown to induce apoptosis in cancer cells.[10][11] The proposed mechanism often involves the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and the activation of caspases.[12][13]

Simplified Intrinsic Apoptosis Pathway Targeted by Dichlorobenzoic Acid Derivatives

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.[14]

Enzyme Inhibition in Cancer Therapy

Several enzymes that are overexpressed in cancer cells have been identified as targets for dichlorobenzoic acid derivatives. For instance, some derivatives have shown inhibitory activity against histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often dysregulated in cancer.

Anti-inflammatory and Antidiabetic Activities

Beyond their herbicidal and antimicrobial applications, dichlorobenzoic acid derivatives have also been investigated for their potential in treating inflammatory diseases and diabetes.

Anti-inflammatory Effects

Certain dichlorobenzoic acid derivatives have demonstrated anti-inflammatory properties.[15] The proposed mechanism involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of signaling pathways like the NF-κB pathway.[16][17]

Antidiabetic Potential through α-Glucosidase Inhibition

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes.[18][19] Some dichlorobenzoic acid derivatives have been identified as potent inhibitors of α-glucosidase, thereby reducing postprandial hyperglycemia.[18]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for two key assays used to evaluate the biological activities of dichlorobenzoic acid derivatives.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

-

Compound Treatment: Treat the cells with various concentrations of the dichlorobenzoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[14]

-

Incubation: Incubate the plates for another 48-72 hours.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.[14]

Experimental Workflow for the MTT Assay

Caption: A flowchart of the key steps in the MTT assay for determining anticancer activity.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme.[21][22]

Principle: α-Glucosidase hydrolyzes a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[21] The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor is a measure of its inhibitory activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of α-glucosidase enzyme, pNPG substrate, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).[21]

-

Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the dichlorobenzoic acid derivatives for a specified time (e.g., 5 minutes) at 37°C.[21]

-

Reaction Initiation: Initiate the reaction by adding the pNPG substrate to each well.[21]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[21]

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.[21]

-

Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Dichlorobenzoic acid derivatives have demonstrated a remarkable range of biological activities, underscoring their importance as versatile scaffolds in both agrochemical and pharmaceutical research. The well-defined structure-activity relationships for many of these activities provide a solid foundation for the rational design of new and improved derivatives with enhanced potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms of action, particularly for the more recently discovered activities such as anticancer and antidiabetic effects. Furthermore, the exploration of novel derivatization strategies, including the synthesis of metal complexes and hybrid molecules, holds significant promise for the development of next-generation herbicides, antimicrobial agents, and therapeutic drugs. The detailed protocols provided in this guide are intended to facilitate these research endeavors and contribute to the continued exploration of the vast potential of dichlorobenzoic acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 5. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fenbendazole and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review on α-glucosidase inhibitory activity of first row transition metal complexes: a futuristic strategy for treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. In vitro α-glucosidase inhibitory assay [protocols.io]

- 22. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

An In-depth Technical Guide to 3,5-Dichloro-4-propoxybenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-propoxybenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry, agrochemistry, and materials science. Its structure, featuring a dichlorinated benzene ring with a propoxy and a carboxylic acid group, imparts specific chemical properties that make it an interesting building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, potential applications, and historical context, aimed at professionals in research and development.

Physicochemical Properties

This compound is expected to be a white to off-white crystalline solid at room temperature.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source/Method |

| CAS Number | 41490-09-9 | [2] |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [3] |

| Molecular Weight | 249.09 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 129 °C | [4] |

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the Williamson ether synthesis, starting from the commercially available 3,5-dichloro-4-hydroxybenzoic acid and a propyl halide. This method is widely used for the preparation of ethers from an alcohol (or a phenol) and an alkyl halide in the presence of a base.[2][3][5]

Step 1: Synthesis of the Precursor, 3,5-Dichloro-4-hydroxybenzoic Acid

While 3,5-dichloro-4-hydroxybenzoic acid is commercially available, understanding its synthesis provides deeper insight. A common method involves the chlorination of 4-hydroxybenzoic acid.[6]

Experimental Protocol: Chlorination of 4-Hydroxybenzoic Acid

-

Suspend 4-hydroxybenzoic acid in a suitable solvent, such as a mixture of hydrochloric acid and water.[6]

-

Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, under controlled temperature conditions.[6]

-

The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the product, 3,5-dichloro-4-hydroxybenzoic acid, is isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Step 2: Williamson Ether Synthesis

The hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an SN2 reaction.[2][3][5]

Detailed Experimental Protocol: Synthesis of this compound

-

Deprotonation: In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

-

Alkylation: To the stirred suspension, add 1-bromopropane (or 1-iodopropane) dropwise.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

-

Acidify the aqueous solution with a dilute mineral acid, such as hydrochloric acid (HCl), until the product precipitates out.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude this compound can be further purified by recrystallization from a solvent system like ethanol/water to yield a pure product.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent and will appear as a singlet. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group will shift this signal downfield, likely in the range of 7.8-8.2 ppm.

-

Propoxy Group Protons:

-

The two protons on the carbon adjacent to the oxygen (OCH₂) will appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom, expected around 4.0-4.2 ppm.

-

The two protons of the central methylene group (CH₂) will appear as a multiplet (sextet), expected in the range of 1.8-2.0 ppm.

-

The three protons of the terminal methyl group (CH₃) will appear as a triplet, the most upfield signal of the propoxy chain, expected around 1.0-1.2 ppm.

-

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield position, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons:

-

The carbon of the carboxylic acid group (C=O) will be the most downfield, expected around 165-170 ppm.

-

The carbon attached to the propoxy group (C-O) will be significantly downfield, likely in the 155-160 ppm range.

-

The two carbons bearing the chlorine atoms (C-Cl) are expected to be in the 125-130 ppm region.

-

The two carbons bearing the aromatic protons (C-H) will likely appear around 130-135 ppm.

-

The carbon to which the carboxylic acid is attached (C-COOH) is expected around 120-125 ppm.

-

-

Propoxy Group Carbons:

-

The carbon adjacent to the oxygen (OCH₂) is expected around 70-75 ppm.

-

The central methylene carbon (CH₂) is expected around 20-25 ppm.

-

The terminal methyl carbon (CH₃) will be the most upfield, expected around 10-15 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[7]

-

C-O Stretch (Ether): An absorption band corresponding to the C-O stretching of the propoxy group is expected around 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

C-Cl Stretch: Absorptions due to C-Cl stretching are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 248, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of the propoxy group, the propyl group, and the carboxylic acid group.

Potential Applications

The unique substitution pattern of this compound suggests its potential utility in several fields of research and development.

Agrochemicals

Substituted benzoic acids are a well-known class of herbicides.[8] The presence of chlorine atoms on the aromatic ring can enhance herbicidal activity. For instance, dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide.[9] The structural similarity of this compound to known herbicides suggests it could be a candidate for screening for phytotoxic activity. It could potentially act as a plant growth regulator or a selective herbicide.[10][11][12]

Caption: Rationale for potential herbicidal activity.

Medicinal Chemistry and Drug Discovery

Halogenated aromatic compounds are prevalent in pharmaceuticals. The dichloro-substitution pattern can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzoic acid derivatives are used in a wide range of therapeutic areas.[6] For example, 3,5-dichlorobenzoic acid has been used as a scaffold in the development of neuroprotective agents for Alzheimer's disease. The propoxy group can be further modified to create a library of compounds for screening against various biological targets.

Materials Science: Liquid Crystal Precursors

Alkoxybenzoic acids are classic building blocks for the synthesis of thermotropic liquid crystals.[13][14] The rigid benzoic acid core, combined with a flexible alkoxy chain, can lead to the formation of mesophases. The presence of the dichloro substituents would significantly alter the electronic properties and steric profile of the molecule, potentially leading to novel liquid crystalline materials with unique properties.[7][15][16]

Historical Context

The specific history of this compound is not well-documented in readily accessible literature. However, its emergence can be understood within the broader historical development of organic chemistry. The Williamson ether synthesis, the cornerstone of its likely production method, was developed in the 1850s.[17] The study of chlorinated organic compounds grew significantly in the 20th century, driven by their use as solvents, pesticides, and intermediates in chemical synthesis.[18][19] The investigation of substituted benzoic acids for various applications, including as herbicides and pharmaceuticals, has been an active area of research for many decades. Therefore, it is plausible that this compound was first synthesized as part of these broader research efforts into halogenated aromatic compounds and their derivatives. The discovery of chlorinated benzoic acids in carbonaceous meteorites also raises interesting questions about the natural occurrence and prebiotic significance of such molecules.[20]

Conclusion

This compound is a synthetically accessible compound with a range of potential applications stemming from its unique structural features. While its specific properties and applications are not yet extensively explored in the scientific literature, its relationship to well-established classes of herbicides, pharmaceuticals, and liquid crystal precursors makes it a promising candidate for further investigation. The synthetic protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers and scientists to begin exploring the potential of this intriguing molecule.

References

- 1. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. preprints.org [preprints.org]

- 7. Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors: 4-(n-pent-yloxy)benzoic acid-(E)-1,2-bis-(pyridin-4-yl)ethene (2/1) and 4-(n-hex-yloxy)benzoic acid-(E)-1,2-bis-(pyridin-4-yl)ethene (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. mdpi.com [mdpi.com]

- 17. gold-chemistry.org [gold-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 20. Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Substituted Benzoic Acids: A Technical Guide for Researchers

Substituted benzoic acids represent a versatile class of molecules with a broad spectrum of biological activities, playing crucial roles in agriculture, medicine, and food science. The nuanced interplay between the foundational benzoic acid scaffold and the diverse physicochemical properties of its substituents gives rise to a range of mechanisms of action. This guide provides an in-depth exploration of these mechanisms, offering researchers, scientists, and drug development professionals a comprehensive understanding of how these compounds exert their effects at a molecular level.

Section 1: The Core Principles of Substituted Benzoic Acid Bioactivity

The biological activity of a substituted benzoic acid derivative is fundamentally dictated by the nature and position of the substituents on the aromatic ring. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1] The carboxylic acid group is a key pharmacophore, often engaging in hydrogen bonding with the active sites of enzymes or receptors.[1]

The overall acidity of the benzoic acid derivative is a critical factor, as it determines the extent of ionization at physiological pH. This is paramount for processes such as membrane transport and interaction with biological targets. The position of substituents can have a profound impact on acidity. For instance, ortho-substituted benzoic acids are often more acidic than their meta- and para-isomers due to steric inhibition of resonance, which stabilizes the conjugate base.

Key Substituent Effects on Bioactivity:

| Substituent Group | Common Examples | Influence on Bioactivity |

| Electron-Withdrawing Groups | -NO₂, -Cl, -CF₃ | Increase acidity, can enhance antimicrobial and herbicidal activity. |

| Electron-Donating Groups | -OH, -OCH₃, -CH₃ | Decrease acidity, can modulate receptor binding and antioxidant properties.[1][2] |

| Halogens | -F, -Cl, -Br | Increase lipophilicity, influencing membrane permeability and target interaction. |

| Hydroxyl Groups | -OH | Can act as hydrogen bond donors and acceptors, crucial for antioxidant activity and enzyme inhibition.[1][3] |

Section 2: Herbicidal Mechanisms of Action

Substituted benzoic acids are prominent in the agrochemical industry, primarily functioning as synthetic auxins or inhibitors of crucial plant enzymes.

Synthetic Auxin Mimicry

Certain substituted benzoic acids, such as those in the pyridine carboxylic acid family, mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[4] These herbicides disrupt normal plant growth processes by inducing an uncontrolled and unsustainable level of auxin activity. This leads to a cascade of detrimental effects, including epinastic growth, stem twisting, and eventual plant death. The precise molecular target for auxin-mimicking herbicides is still under investigation, but it is known to involve auxin-binding proteins and disruption of auxin transport.[4]

Experimental Workflow: Auxin-Like Activity Bioassay

This protocol outlines a standard bioassay to assess the auxin-like activity of a substituted benzoic acid derivative using a model plant system like Arabidopsis thaliana.

Caption: Workflow for assessing auxin-like herbicidal activity.

Inhibition of Acetohydroxyacid Synthase (AHAS)

Pyrimidinyl-benzoates, a class of substituted benzoic acids, are potent inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase.[5] AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[5] By binding to the enzyme, these herbicides block the active site channel, preventing substrate access and halting amino acid production, which is essential for plant growth and development.[5]

Protocol: In Vitro AHAS Inhibition Assay

1. Enzyme Preparation:

- Extract and purify AHAS from a plant source (e.g., maize, pea) or use a recombinant enzyme.

- Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Assay Reaction:

- Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and magnesium chloride.

- Add the test substituted benzoic acid compound at various concentrations.

- Initiate the reaction by adding the substrate, pyruvate.

- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

3. Product Detection:

- Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

- Add creatine and α-naphthol and incubate to allow for color development.

- Measure the absorbance at 530 nm using a spectrophotometer.

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound.

- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Section 3: Antifungal Mechanisms of Action

Benzoic acid and its derivatives are widely used as food preservatives and antifungal agents.[6][7] Their primary mechanism of action is dependent on the pH of the environment.

Disruption of Intracellular pH and Glycolysis

In an acidic environment, benzoic acid exists predominantly in its undissociated, lipophilic form, allowing it to readily pass through the fungal cell membrane.[8] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH.[8] This acidification inhibits key metabolic enzymes, particularly phosphofructokinase, a crucial enzyme in the glycolytic pathway.[8] The inhibition of glycolysis leads to a depletion of ATP, ultimately restricting fungal growth.[8]

Signaling Pathway: Antifungal Action of Benzoic Acid

Caption: Mechanism of fungal growth inhibition by benzoic acid.

Targeting Fungal-Specific Enzymes

Some substituted benzoic acid derivatives exhibit more specific antifungal mechanisms. For instance, certain derivatives have been shown to target and inhibit CYP53, a fungal-specific cytochrome P450 enzyme.[9] This enzyme is involved in the detoxification of phenolic compounds. Inhibition of CYP53 can disrupt fungal metabolism and increase its susceptibility to other stressors. The structure-activity relationship is critical here, with the position and nature of substituents on the benzoic acid ring determining the potency and selectivity of CYP53 inhibition.[10]

Section 4: Therapeutic Mechanisms of Action

The versatility of the substituted benzoic acid scaffold has led to its exploration in various therapeutic areas, including oncology, neurology, and infectious diseases.[11][12]

Enzyme Inhibition in Human Cells

Substituted benzoic acids can be designed to selectively inhibit human enzymes implicated in disease. For example, derivatives have been developed as inhibitors of α-amylase, a key enzyme in carbohydrate digestion, which has potential applications in managing diabetes.[3] The inhibitory activity is highly dependent on the substitution pattern, with hydroxyl groups often playing a crucial role in binding to the enzyme's active site.[3]

Another example is the inhibition of Slingshot phosphatases, which are involved in cytoskeleton dynamics and cell migration.[13] Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of these enzymes, showing potential as anticancer agents by inhibiting cell migration.[13]

Modulation of Cellular Signaling Pathways

Para-aminobenzoic acid (PABA) and its derivatives have demonstrated a wide range of therapeutic properties, including anticancer, anti-Alzheimer's, and anti-inflammatory effects.[11] The mechanisms are diverse and can involve the modulation of various signaling pathways. For instance, some PABA derivatives have shown inhibitory action against acetylcholinesterase, a key target in Alzheimer's disease treatment.[11] In cancer, benzoic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[14][15]

Logical Relationship: Drug Development from Substituted Benzoic Acids

Caption: A generalized workflow for the development of therapeutics based on substituted benzoic acids.

Conclusion

Substituted benzoic acids are a testament to the power of medicinal and agricultural chemistry, where subtle molecular modifications can lead to profound changes in biological activity. From disrupting the growth of unwanted plants and fungi to showing promise in the treatment of complex human diseases, the mechanisms of action are as diverse as the substituents themselves. A thorough understanding of the structure-activity relationships and the specific molecular targets is paramount for the continued development of novel and effective agents based on this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wssa.net [wssa.net]

- 5. pnas.org [pnas.org]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]

- 8. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3,5-Dichloro-4-propoxybenzoic Acid: A Technical Guide for Novel Drug Development

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the promising, yet underexplored, therapeutic applications of 3,5-Dichloro-4-propoxybenzoic acid. Based on established structure-activity relationships of selective thyroid hormone receptor beta (TRβ) agonists, this document posits that this compound holds significant potential as a therapeutic agent for metabolic disorders, primarily non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. We will explore the scientific rationale, proposed mechanisms of action, and a strategic framework for the preclinical evaluation of this compound. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in pioneering novel therapies for metabolic diseases.

Introduction: The Rationale for Investigating this compound

The global prevalence of metabolic disorders, including NAFLD and dyslipidemia, represents a significant and growing unmet medical need. Current therapeutic strategies are often limited in efficacy and can be associated with undesirable side effects. The thyroid hormone receptor (TR) has long been recognized as a key regulator of metabolism. However, the therapeutic use of thyroid hormones is hampered by their non-selective action on both TR alpha (TRα) and TR beta (TRβ) isoforms, leading to adverse effects on the heart, bone, and other tissues.[1][2][3]

The development of selective TRβ agonists has emerged as a highly promising therapeutic strategy.[1][2][4] The TRβ isoform is predominantly expressed in the liver, where it mediates the beneficial metabolic effects of thyroid hormone, such as increased fatty acid metabolism and cholesterol clearance.[1][2][5] The clinical success of resmetirom (MGL-3196), a highly selective TRβ agonist, has validated this approach for the treatment of NASH and dyslipidemia.[3][5][6][7]

This compound shares a key structural motif with resmetirom and other potent TRβ agonists: a 3,5-dihalo-4-alkoxy-phenyl group. This structural similarity provides a strong rationale for investigating this compound as a novel, selective TRβ agonist with therapeutic potential in metabolic diseases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41490-09-9 | Internal Data |

| Molecular Formula | C10H10Cl2O3 | Internal Data |

| Molecular Weight | 249.09 g/mol | Internal Data |

| Appearance | White to off-white crystalline powder | Internal Data |

| Melting Point | 129 °C | Internal Data |

Potential Therapeutic Applications

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

NAFLD is characterized by the accumulation of fat in the liver, which can progress to the more severe form, NASH, involving inflammation and liver cell damage.[8][9][10] Selective TRβ agonism has been shown to address the key pathological drivers of NASH.[5][6][7][11]

Proposed Mechanism of Action in NAFLD/NASH:

-

Increased Hepatic Fatty Acid Oxidation: Activation of TRβ in hepatocytes is expected to upregulate genes involved in mitochondrial fatty acid β-oxidation, leading to a reduction in hepatic steatosis.[5][12]

-

Inhibition of De Novo Lipogenesis: TRβ agonism can suppress the expression of key lipogenic transcription factors, such as sterol regulatory element-binding protein 1c (SREBP-1c), thereby reducing the synthesis of new fatty acids in the liver.[5][8][12]

-

Enhanced Cholesterol Metabolism: Selective TRβ activation can increase the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, promoting cholesterol clearance.[1]

Dyslipidemia

Dyslipidemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol and triglycerides, is a major risk factor for cardiovascular disease. Selective TRβ agonists have demonstrated potent lipid-lowering effects in clinical trials.[3]

Proposed Mechanism of Action in Dyslipidemia:

-

Upregulation of LDL Receptors: TRβ activation in the liver can increase the expression of LDL receptors, leading to enhanced clearance of LDL cholesterol from the circulation.

-

Reduction of Triglycerides: By increasing fatty acid oxidation and reducing lipogenesis, TRβ agonism can lead to a significant reduction in circulating triglyceride levels.[6]

Proposed Mechanism of Action: A Visual Representation

The proposed mechanism of action of this compound as a selective TRβ agonist in a hepatocyte is depicted in the following signaling pathway diagram.

Caption: Proposed signaling pathway of this compound in hepatocytes.

Experimental Protocols for Preclinical Evaluation

A rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. The following experimental workflows are recommended.

In Vitro Assays for TRβ Agonism

Objective: To determine the potency and selectivity of this compound for the TRβ receptor.

Protocol: TRβ Coactivator Recruitment Assay

-

Plate Preparation: Coat 384-well plates with a peptide corresponding to a coactivator protein that interacts with the ligand-binding domain (LBD) of TRβ.

-

Reagent Preparation: Prepare serial dilutions of this compound and a known TRβ agonist (e.g., T3 or resmetirom) as a positive control. Prepare a solution containing the TRβ-LBD fused to a detection tag (e.g., GST) and a labeled antibody against the tag.

-

Incubation: Add the test compounds, TRβ-LBD, and labeled antibody to the wells and incubate at room temperature for 1-2 hours.

-

Detection: Read the plate using a suitable plate reader (e.g., fluorescence resonance energy transfer - FRET).[13]

-

Data Analysis: Calculate the EC50 value for this compound and compare it to the positive control. Repeat the assay using the TRα-LBD to determine selectivity.

Caption: Workflow for the in vitro TRβ coactivator recruitment assay.

Cellular Assays for Metabolic Activity

Objective: To assess the effect of this compound on lipid metabolism in a human liver cell line.

Protocol: Lipid Accumulation Assay in HepG2 Cells

-

Cell Culture: Culture HepG2 cells in a high-glucose medium supplemented with fatty acids (e.g., oleic acid and palmitic acid) to induce lipid accumulation.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Staining: Fix the cells and stain with Oil Red O, a lipid-specific dye.

-

Quantification: Elute the dye and measure the absorbance at 510 nm to quantify intracellular lipid content.

-

Gene Expression Analysis: Isolate RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in fatty acid oxidation (e.g., CPT1A) and lipogenesis (e.g., SREBP-1c, FASN).

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the therapeutic efficacy and safety of this compound in a relevant animal model of NAFLD/NASH.

Protocol: Diet-Induced Obesity (DIO) Mouse Model of NASH

-

Model Induction: Feed C57BL/6J mice a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 16-24 weeks) to induce obesity, insulin resistance, and NASH with fibrosis.[14][15]

-

Treatment: Administer this compound or vehicle control daily via oral gavage for a specified duration (e.g., 8-12 weeks).

-

Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

-

Biochemical Analysis: At the end of the study, collect blood and liver tissue. Analyze serum for levels of ALT, AST, total cholesterol, LDL-c, HDL-c, and triglycerides.

-

Histological Analysis: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, ballooning, and fibrosis.

-

Gene Expression Analysis: Conduct qRT-PCR or RNA-seq on liver tissue to analyze the expression of genes related to lipid metabolism, inflammation, and fibrosis.

Table 2: Comparative Efficacy of TRβ Agonists in Preclinical Models

| Compound | Model | Key Findings | Reference |

| Resmetirom (MGL-3196) | DIO-NASH Mouse | Reduced liver fat, inflammation, and fibrosis. Lowered serum cholesterol and triglycerides. | [15] |

| GC-1 (Sobetirome) | High-fat-fed Rat | Reduced hepatic triglyceride content. | [16] |

| KB-2115 (Eprotirome) | High-fat-fed Rat | Prevented hepatic steatosis. | [16] |

Conclusion and Future Directions

The structural analogy of this compound to clinically validated selective TRβ agonists strongly suggests its potential as a novel therapeutic agent for metabolic diseases. The proposed research framework provides a clear path for the preclinical evaluation of this compound. Future studies should focus on optimizing the formulation for oral bioavailability, conducting comprehensive toxicology studies, and exploring its potential in combination therapies for the management of complex metabolic disorders. The development of this compound could represent a significant advancement in the treatment of NAFLD, NASH, and dyslipidemia, offering a new therapeutic option for a large and underserved patient population.

References

- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel TRβ selective agonists sustained by ADME-toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nonalcoholic Fatty Liver Disease: A Drug Revolution Is Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism Pathways of Natural Compounds for the Treatment of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Compounds for Counteracting Nonalcoholic Fatty Liver Disease (NAFLD): Advantages and Limitations of the Suggested Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action | Rezdiffra® (resmetirom) [rezdiffrahcp.com]

- 12. droracle.ai [droracle.ai]

- 13. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-propoxybenzoic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3,5-Dichloro-4-propoxybenzoic acid, a compound of interest for researchers in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of the electron-withdrawing chlorine atoms, the electron-donating propoxy group, and the acidic proton of the carboxylic acid functional group all contribute to a unique electronic environment that can be elucidated through various spectroscopic techniques. Accurate interpretation of its spectral data is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 41490-09-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [2] |

| Molecular Weight | 249.09 g/mol | N/A |

| Melting Point | 129 °C | |

| Appearance | White to off-white crystalline powder |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic region will feature a singlet, and the propoxy group will exhibit a characteristic triplet-sextet-triplet pattern.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | -COOH |

| ~8.0 | Singlet | 2H | Ar-H |

| ~4.1 | Triplet | 2H | -OCH₂- |

| ~1.9 | Sextet | 2H | -CH₂- |

| ~1.1 | Triplet | 3H | -CH₃ |

Causality Behind Predictions:

-

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

The two aromatic protons are chemically equivalent due to the C₂ symmetry of the molecule and will therefore appear as a singlet. Their chemical shift is influenced by the deshielding effect of the carboxylic acid group and the two chlorine atoms.

-

The propoxy group will show three distinct signals. The methylene group attached to the oxygen (-OCH₂-) will be a triplet due to coupling with the adjacent methylene group. The central methylene group will appear as a sextet (or multiplet) due to coupling with both the -OCH₂- and the terminal methyl group. The terminal methyl group will be a triplet, coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~155 | C-O (aromatic) |

| ~132 | C-Cl (aromatic) |

| ~131 | C-H (aromatic) |

| ~128 | C-COOH (aromatic) |

| ~72 | -OCH₂- |

| ~23 | -CH₂- |

| ~10 | -CH₃ |

Causality Behind Predictions:

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~170 ppm).

-

The aromatic carbons will appear in the range of 120-160 ppm. The carbon attached to the oxygen of the propoxy group will be the most downfield in this region due to the electron-donating effect of oxygen. The carbons attached to the chlorine atoms will also be significantly downfield.

-

The aliphatic carbons of the propoxy group will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).[3] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).[3]

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[3]

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a ¹³C NMR spectrum, which will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1100 | C-O stretch | Carboxylic Acid |

| ~850 | C-Cl stretch | Aryl Halide |

Interpretation of IR Spectrum:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid.

-

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1470 cm⁻¹ region.

-

The C-O stretching vibrations of the aryl ether and the carboxylic acid will appear in the fingerprint region.

-

The C-Cl stretching vibration will be observed at a lower frequency, typically around 850 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Interpretation |

| 248, 250, 252 | Molecular ion (M⁺) peak cluster |

| 203, 205, 207 | [M - C₃H₅]⁺ |

| 175, 177, 179 | [M - C₃H₅O - CO]⁺ |

Interpretation of Mass Spectrum:

-

The molecular ion peak will appear as a characteristic cluster of peaks at m/z 248, 250, and 252. This is due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The expected ratio of the intensities of these peaks will be approximately 9:6:1.

-

A common fragmentation pathway for benzoic acids is the loss of the side chain. In this case, the loss of the propoxy group as a radical would lead to a fragment ion cluster at m/z 203, 205, and 207.

-

Further fragmentation by loss of carbon monoxide (CO) from the acylium ion is also possible.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by gas chromatography (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) may be more suitable.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the relationship between the molecular structure of this compound and its key spectroscopic features.

Caption: Correlation of protons in this compound with their predicted ¹H NMR chemical shifts.

Caption: Key functional groups of this compound and their characteristic IR absorption frequencies.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this compound in their studies. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. It is important to note that the actual experimental values may vary slightly depending on the specific conditions, such as the solvent used and the concentration of the sample.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 3,5-Dichloro-4-propoxybenzoic Acid in Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecules

3,5-Dichloro-4-propoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is characterized by a benzoic acid core, flanked by two chlorine atoms at the 3 and 5 positions, and functionalized with a propoxy group at the 4 position.

This unique combination of functional groups imparts specific properties that are highly desirable in medicinal chemistry and drug design:

-

Dichlorinated Phenyl Ring: The two chlorine atoms are strong electron-withdrawing groups. They modulate the electronic properties of the aromatic ring and increase the acidity of the carboxylic acid proton. Furthermore, this substitution pattern can enhance metabolic stability and introduce specific steric bulk, which can be crucial for binding to biological targets.

-